5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine core. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through various methods, including the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions. For example, the reaction of the pyrimidine core with ethyl iodide and methyl iodide in the presence of a base like sodium hydride can yield the desired ethyl and methyl-substituted pyrimidine.
Attachment of Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as collagen prolyl 4-hydroxylases and serotonin receptors
Pathways: The compound modulates pathways related to inflammation, fibrosis, and neuroprotection.
Comparison with Similar Compounds
5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can be compared with other pyrimidine derivatives:
Properties
Molecular Formula |
C15H20N6 |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
5-ethyl-4-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C15H20N6/c1-3-13-12(2)18-11-19-14(13)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6,11H,3,7-10H2,1-2H3 |
InChI Key |
KFOIBVYBIIRKEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC=N3)C |
Origin of Product |
United States |
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